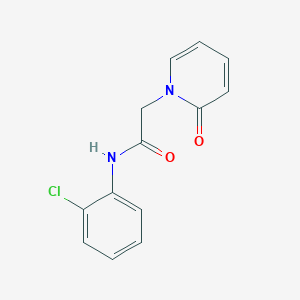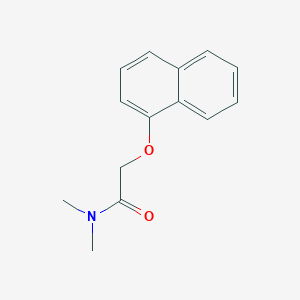![molecular formula C21H26N2O2 B7481110 N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a derivative of amide and has a molecular formula of C22H28N2O2.
Mécanisme D'action
The mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide also inhibits the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have antioxidant properties, making it a potential candidate for treating oxidative stress-related diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its high yield and cost-effectiveness in synthesis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one of the limitations of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for the use of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in scientific research. One potential direction is the development of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide as a drug candidate for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's neuroprotective effects and its potential use in treating neurodegenerative diseases. Further research is also needed to explore the safety and efficacy of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in humans and its potential side effects.
Conclusion
In conclusion, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is a chemical compound with various scientific research applications, including its potential use as a drug candidate for cancer treatment and inflammatory diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's mechanism of action involves the inhibition of the protein kinase CK2 and the NF-κB pathway, leading to apoptosis and anti-inflammatory effects. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various biochemical and physiological effects, including antioxidant and neuroprotective properties. While there are advantages and limitations to using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments, there are various future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then purified through crystallization. The yield of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide obtained through this method is relatively high, making it a cost-effective and efficient method for synthesizing N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide.
Applications De Recherche Scientifique
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various scientific research applications, including its potential use as a drug candidate for cancer treatment. In a study published in the Journal of Medicinal Chemistry, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was also found to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(11-10-18-4-2-1-3-5-18)22-16-19-6-8-20(9-7-19)17-23-12-14-25-15-13-23/h1-9H,10-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYJCYYUMXHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)







![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)